molecular formula C12H8As2125I4N2O6 B1670407 Diazodiiodoarsanilic acid CAS No. 77323-91-2

Diazodiiodoarsanilic acid

Cat. No.: B1670407
CAS No.: 77323-91-2
M. Wt: 925.66 g/mol
InChI Key: QQRRHHYHXPGZJB-VUUANPPZSA-N
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Description

Diazodiiodoarsanilic acid (CAS: 77323-91-2) is a complex organoarsenic compound with the molecular formula C₁₂H₈As₂I₄N₂O₆. It features a diazo (-N=N-) group bridging two aromatic rings, each substituted with iodine and arsonic acid (-AsO₃H₂) functional groups . This structural configuration imparts unique reactivity, particularly in photochemical and coordination chemistry applications. Its synthesis typically involves diazotization of aromatic amines followed by coupling with iodine-containing precursors, though detailed protocols remain scarce in open literature.

Properties

CAS No.

77323-91-2

Molecular Formula

C12H8As2125I4N2O6

Molecular Weight

925.66 g/mol

IUPAC Name

[4-[[4-arsono-2,3-bis(125I)(iodanyl)phenyl]diazenyl]-2,3-bis(125I)(iodanyl)phenyl]arsonic acid

InChI

InChI=1S/C12H8As2I4N2O6/c15-9-5(13(21,22)23)1-3-7(11(9)17)19-20-8-4-2-6(14(24,25)26)10(16)12(8)18/h1-4H,(H2,21,22,23)(H2,24,25,26)/i15-2,16-2,17-2,18-2

InChI Key

QQRRHHYHXPGZJB-VUUANPPZSA-N

SMILES

C1=CC(=C(C(=C1N=NC2=C(C(=C(C=C2)[As](=O)(O)O)I)I)I)I)[As](=O)(O)O

Isomeric SMILES

C1=CC(=C(C(=C1N=NC2=C(C(=C(C=C2)[As](=O)(O)O)[125I])[125I])[125I])[125I])[As](=O)(O)O

Canonical SMILES

C1=CC(=C(C(=C1N=NC2=C(C(=C(C=C2)[As](=O)(O)O)I)I)I)I)[As](=O)(O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Diazodiiodoarsanilic acid;  Dadiaa;  Arsonic acid, (azobis(di(iodo-125I)-4,1-phenylene))bis-; 

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s distinctiveness arises from its combination of arsenic, iodine, and diazo functionalities. Below is a comparative analysis with analogous organoarsenic and iodine-substituted compounds:

Table 1: Comparative Properties of Diazodiiodoarsanilic Acid and Analogues

Compound Name CAS Number Molecular Formula Key Functional Groups Applications Toxicity Profile
This compound 77323-91-2 C₁₂H₈As₂I₄N₂O₆ Diazo, arsonic acid, iodine Photochemical reagents Limited data; likely moderate
Arsanilic acid 98-50-0 C₆H₈AsNO₃ Arsonic acid, amino Veterinary antibiotics High (neurotoxic)
Dimethylarsinic acid 75-60-5 C₂H₇AsO₂ Methyl-arsenic Metabolite, herbicide Carcinogenic
Bis(p-nitrophenyl) sulfone 1156-50-9 C₁₂H₈N₂O₆S Sulfone, nitro Polymer intermediates Low acute toxicity

Key Findings :

Structural Complexity: this compound’s diazo and iodine substituents distinguish it from simpler organoarsenicals like dimethylarsinic acid, which lacks aromaticity and reactive functional groups .

Reactivity : The diazo group enables light-induced decomposition, a property absent in arsanilic acid or dimethylarsinic acid. This makes it valuable in photoaffinity labeling studies.

Toxicity: While dimethylarsinic acid is a well-documented carcinogen , this compound’s toxicity remains understudied. Its iodine content may reduce bioavailability compared to methylated arsenic species.

Applications : Unlike bis(p-nitrophenyl) sulfone (used in polymer synthesis), this compound’s primary utility lies in niche chemical research, such as arsenic-specific probes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diazodiiodoarsanilic acid
Reactant of Route 2
Diazodiiodoarsanilic acid

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